Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester
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Overview
Description
Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester is an organic compound that belongs to the class of sulfonate esters These compounds are characterized by the presence of a sulfonate group attached to an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester typically involves the reaction of ethanimidic acid with phenoxysulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:
Ethanimidic acid+Phenoxysulfonyl chloride→Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxysulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanimidic acid derivatives.
Scientific Research Applications
Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Ethanimidic acid, 2-(phenoxysulfonyl)-, methyl ester
- Ethanimidic acid, N-[(phenylsulfonyl)oxy]-, ethyl ester
- Ethanimidic acid, N-[[(2,4,6-trimethylphenyl)sulfonyl]oxy]-, ethyl ester
Uniqueness
Ethanimidic acid, 2-(phenoxysulfonyl)-, ethyl ester is unique due to its specific structural features, such as the ethyl ester group and the phenoxysulfonyl moiety
Properties
CAS No. |
646053-46-5 |
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Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
ethyl 2-phenoxysulfonylethanimidate |
InChI |
InChI=1S/C10H13NO4S/c1-2-14-10(11)8-16(12,13)15-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3 |
InChI Key |
MIGLGDWCJZBOCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CS(=O)(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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